molecular formula C17H17NO3 B283477 3-{[3-(Allyloxy)benzyl]amino}benzoicacid

3-{[3-(Allyloxy)benzyl]amino}benzoicacid

Cat. No.: B283477
M. Wt: 283.32 g/mol
InChI Key: VNJJEXTXMATMPQ-UHFFFAOYSA-N
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Description

3-{[3-(Allyloxy)benzyl]amino}benzoic acid is a derivative of benzoic acid featuring a 3-aminobenzoic acid core substituted with a benzyl group bearing an allyloxy moiety at the 3-position of its aromatic ring. The allyloxy group (–O–CH₂CH=CH₂) introduces an electron-donating ether linkage, while the benzylamino bridge connects the two aromatic systems.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

3-[(3-prop-2-enoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C17H17NO3/c1-2-9-21-16-8-3-5-13(10-16)12-18-15-7-4-6-14(11-15)17(19)20/h2-8,10-11,18H,1,9,12H2,(H,19,20)

InChI Key

VNJJEXTXMATMPQ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)CNC2=CC=CC(=C2)C(=O)O

Canonical SMILES

C=CCOC1=CC=CC(=C1)CNC2=CC=CC(=C2)C(=O)O

solubility

42.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-{[3-(Allyloxy)benzyl]amino}benzoic Acid and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Characteristics pKa (Predicted/Reported) Notable Properties/Applications Reference
3-{[3-(Allyloxy)benzyl]amino}benzoic acid Not available Not available Benzoic acid, benzylamino, allyloxy ether Allyloxy (electron-donating, ether) Not reported Potential drug design applications -
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid C₁₅H₁₁NO₄ 269.25 Benzoic acid, isobenzofuran, ketone Cyclic ketone, hydrogen bonding Not reported Crystal stability via O/N–H···O bonds
3-[(3-Carboxy-1-oxo-2-propenyl)amino]benzoic acid C₁₁H₉NO₅ 235.19 Benzoic acid, propenyl, carboxylic acid Conjugated double bond, acidic Not reported Increased acidity, potential chelation
3-[(Ethoxycarbonyl)amino]benzoic acid C₁₀H₁₁NO₄ 209.20 Benzoic acid, carbamate Ethoxycarbonyl (lipophilic) Not reported Enhanced lipophilicity
3-(N-Ethylbenzylamino)benzoic acid C₁₆H₁₇NO₂ 255.31 Benzoic acid, ethylbenzylamino Aromatic and aliphatic substituents Not reported Varied biological activity
3-[(E)-(Nitromethylidene)amino]benzoic acid C₈H₇N₃O₄ 209.16 Benzoic acid, nitromethylidene Electron-withdrawing nitro group Not reported Reactivity in conjugation
3-[(1,3-Dioxoisoindol-2-ylmethyl)amino]benzoic acid C₁₆H₁₂N₂O₄ 296.28 Benzoic acid, isoindole dione Bulky, planar substituent 4.27 Low solubility, stacking interactions
3-[(Cyclohexylcarbonyl)amino]-2-methylbenzoic acid C₁₅H₁₉NO₃ 261.32 Benzoic acid, cyclohexylcarbonyl, methyl Bulky aliphatic substituent 3.82 High lipophilicity

Substituent Effects on Physicochemical Properties

Carboxylic acid substituents (e.g., 3-[(3-carboxy-1-oxo-2-propenyl)amino]benzoic acid) enhance water solubility and metal-binding capacity, whereas carbamates (e.g., 3-[(ethoxycarbonyl)amino]benzoic acid) increase lipophilicity .

Steric and Solubility Considerations :

  • Bulky substituents like the isoindole dione group in reduce aqueous solubility but promote π-π stacking, which may stabilize solid-state structures or enhance interactions with aromatic biological targets .
  • The cyclohexylcarbonyl group in introduces significant hydrophobicity, likely favoring membrane permeability but limiting solubility in polar solvents .

Hydrogen Bonding and Crystallinity :

  • Compounds with hydrogen-bonding motifs (e.g., the ketone and furan oxygen in ) exhibit enhanced crystal lattice stability, a property critical for material science applications . The target compound’s allyloxy group lacks strong H-bond acceptors, suggesting less robust crystalline packing.

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